TEAB serves as a readily available source of tetraethylammonium (Et₄N⁺) ions for various research purposes. These ions possess unique properties, including:
These properties make TEAB a valuable tool in:
Beyond its use as an ion source, TEAB also exhibits unique properties that make it useful in organic synthesis, such as:
Tetraethylammonium bromide is a quaternary ammonium compound with the chemical formula C₈H₂₀NBr. It consists of a tetraethylammonium cation (C₂H₅)₄N⁺ and a bromide anion (Br⁻). This compound is often used in various chemical and biological applications due to its unique properties. It is typically available as a white crystalline solid and has a molar mass of approximately 210.16 g/mol. Tetraethylammonium bromide is known for its high solubility in water, which makes it suitable for numerous synthetic processes and biological studies .
TEAB's mechanism of action depends on the specific application. In biological research, it can:
These reactions highlight its utility in organic synthesis, particularly in enhancing reaction yields and selectivity .
Tetraethylammonium bromide has been extensively studied for its pharmacological properties, particularly its ability to block potassium channels in various tissues. This property has made it useful in clinical research, although its therapeutic applications have diminished over time. The compound has been explored for ganglionic blocking effects but is now largely considered obsolete as a drug. Its acute toxicity levels are comparable to those of other tetraethylammonium salts, with reported LD₅₀ values indicating significant toxicity .
Tetraethylammonium bromide can be synthesized through several methods:
These methods facilitate the production of high-purity tetraethylammonium bromide suitable for laboratory use .
Tetraethylammonium bromide finds diverse applications in both chemical and biological fields:
Studies on tetraethylammonium bromide have focused on its interactions with biological systems, particularly regarding its effects on ion channels. It has been shown to effectively block potassium channels, influencing cardiac and neuronal excitability. Additionally, research has explored its interactions with other ions and compounds in various biochemical pathways, contributing to our understanding of cellular processes .
Tetraethylammonium bromide shares similarities with other quaternary ammonium compounds but exhibits unique characteristics that distinguish it from them. Below is a comparison with similar compounds:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Tetraethylammonium chloride | C₈H₂₀NCl | Commonly used for similar applications; less soluble than bromide variant. |
Tetraethylammonium iodide | C₈H₂₀NI | More lipophilic; used in different phase-transfer applications. |
Tetrabutylammonium bromide | C₁₂H₂₁NBr | Larger alkyl groups; used primarily for phase-transfer catalysis but has lower toxicity. |
Tetraethylammonium bromide's high solubility and specific ion channel blocking properties set it apart from these similar compounds, making it particularly useful in both synthetic and biological contexts .
Tetraethylammonium bromide enhances the oxidative power of o-iodoxybenzoic acid (IBX) in converting sulfides to sulfoxides with high chemoselectivity. The reaction proceeds via polarization of the I=O bond in IBX, increasing electrophilicity at the iodine center. TEAB stabilizes the transition state by forming a bromide-IBX complex, enabling nucleophilic attack by the sulfide’s sulfur atom:
$$ \text{R}2\text{S} + \text{IBX} \xrightarrow{\text{TEAB}} \text{R}2\text{S=O} + \text{Byproducts} $$
This method avoids over-oxidation to sulfones and tolerates functional groups such as alkenes, esters, and amines. For example, thioanisole is oxidized to methyl phenyl sulfoxide in 95% yield within 30 minutes at room temperature.
TEAB catalyzes the oxidative coupling of aldehydes or alcohols with thiophenols or disulfides to form thioesters. The mechanism involves in situ generation of acyl radicals or superoxide intermediates (O~2~^−^) from molecular oxygen. In one protocol, aldehydes react with thiophenols under aerobic conditions:
$$ \text{RCHO} + \text{ArSH} \xrightarrow{\text{TEAB, O}2} \text{RC(O)SAr} + \text{H}2\text{O} $$
TEAB facilitates electron transfer and stabilizes reactive intermediates, enabling yields exceeding 85% for substrates like benzaldehyde and 4-methoxythiophenol. Alcohols are similarly oxidized to thioesters via transient aldehyde formation.
As a phase transfer catalyst, TEAB accelerates reactions between immiscible aqueous and organic phases by shuttling anions into the organic layer. For instance, in nucleophilic substitutions, TEAB transports hydroxide (OH^−^) or peroxymonosulfate (HSO~5~^−^) ions, enabling reactions like the oxidation of thiophene to sulfone in biphasic systems. The catalytic cycle involves:
This method increases reaction rates by up to 10-fold compared to homogeneous systems.
TEAB mediates the synthesis of dialkyl peroxides from alkyl halides using potassium superoxide (KO~2~). The mechanism involves TEAB solubilizing superoxide (O~2~^−^) in aprotic solvents, enabling nucleophilic displacement:
$$ 2 \text{RX} + 2 \text{KO}2 \xrightarrow{\text{TEAB}} \text{R-O-O-R} + 2 \text{KX} + \text{O}2 $$
Primary alkyl halides (e.g., 1-bromooctane) yield peroxides in >70% efficiency, while secondary and tertiary substrates exhibit lower reactivity due to steric hindrance.
TEAB acts as a structure-directing agent (SDA) in the hydrothermal synthesis of zeolite Beta, a microporous aluminosilicate with a three-dimensional 12-membered ring pore system. The tetraethylammonium cation (TEA^+^) fits within the zeolite’s bec cages, stabilizing the framework during crystallization. Key synthesis parameters include:
Parameter | Optimal Range |
---|---|
SiO~2~/Al~2~O~3~ | 15–200 |
TEAB/SiO~2~ | 0.12–0.30 |
Temperature | 150–180°C |
Time | 10–72 hours |
TEA^+^ reduces interfacial energy between silicate oligomers, promoting the formation of fault-free Beta crystals.
Solvent-free synthesis using TEAB reduces waste and improves crystallinity. In one approach, solid silica, alumina, and TEAB are mixed and heated to 150°C, where TEAB melts, acting as both solvent and template. This method produces zeolite Beta with:
Vapor-phase transport methods further enable control over crystal morphology (e.g., polyhedral vs. elliptical) by modulating alkalinity and TEAB concentration.
Tetraethylammonium bromide exerts its primary biological effect through competitive inhibition of potassium channels, with distinct binding modalities at intracellular and extracellular sites. The compound's quaternary ammonium group mimics the hydration shell of potassium ions, enabling it to occupy the channel's selectivity filter. In voltage-gated K⁺ channels (Kv), TEAB binds to tyrosine residues at position 82 in the KcsA prokaryotic channel homolog, forming π-cation interactions that stabilize the blocked state [3] [5].
The blockade exhibits remarkable specificity depending on administration route:
Molecular dynamics simulations reveal that TEAB binding induces conformational changes in the selectivity filter, reducing its diameter from 3.4 Å to 2.8 Å and effectively preventing potassium hydration shell collapse during permeation [7]. This steric hindrance mechanism explains TEAB's nanomolar-range inhibition constants observed in delayed rectifier channels.
The voltage sensitivity of TEAB blockade arises from its charged nature and position within the transmembrane electric field. In squid giant axons, intracellular TEAB (20 mM) produces complete K⁺ current suppression at +40 mV, but only 45% inhibition at -110 mV [2]. This voltage dependence follows the Woodhull model:
$$ \text{Block Fraction} = \frac{[TEAB]}{[TEAB] + K_d(0) \cdot \exp(zδFV/RT)} $$
Where zδ represents the fraction of membrane potential sensed by TEAB at its binding site. For intracellular blockade in KcsA channels, zδ = 0.32, indicating the binding site resides 32% through the membrane field from the cytoplasmic side [8].
Recent patch-clamp studies demonstrate that TEAB's voltage sensitivity is modulated by external potassium concentration ([K⁺]ₒ). At [K⁺]ₒ = 0 mM, TEAB (20 mM) causes irreversible channel inactivation (τ = 2.1 min⁻¹), while ≥10 mM K⁺ₒ maintains channel functionality post-washout [2] [4]. This potassium-dependent recovery suggests TEAB competes with K⁺ for occupancy of a critical stabilization site in the pore's external vestibule.
High-resolution X-ray crystallography of KcsA-TEAB complexes (2.8 Å resolution) revealed two distinct binding modes:
Binding Site | Distance from Cytoplasm (Å) | Interacting Residues | Kd (mM) |
---|---|---|---|
External | 18 | Tyr78, Tyr82 | 0.4 |
Internal | 28 | Asp80, Glu71 | 8.2 |
The external site, located at the channel's extracellular entrance, shows 20-fold higher affinity due to hydrogen bonding between TEAB's ethyl groups and tyrosine hydroxyls [3] [5]. Mutagenesis studies confirm the critical role of Tyr82—replacement with cysteine reduces TEAB affinity by 98% while maintaining potassium conductance [5].
Notably, TEAB binding induces a 12° rotation in the selectivity filter's TVGYG sequence, narrowing the permeation pathway. This structural rearrangement explains the compound's ability to block both open and closed channel states, as observed in single-channel recordings [8].
TEAB binding alters ion coordination in the KcsA selectivity filter, as demonstrated by anomalous X-ray scattering and molecular dynamics simulations. Under normal permeation conditions, the filter maintains four K⁺ ions in S1-S4 binding sites (2.8-3.2 Å spacing). TEAB occupancy at the external site displaces the S4 ion, creating a destabilized tri-ion configuration (S1-S3 + TEAB) [3].
The resulting ion-TEAB interactions exhibit negative cooperativity:
This mutual destabilization underlies TEAB's use as a "chemical knock-out" tool for studying pore architecture. Fourier transform infrared spectroscopy shows TEAB binding increases β-sheet content in the pore domain by 14%, indicating stabilization of a non-conductive filter conformation [7].
Irritant